4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

Catalog No.
S6493164
CAS No.
1465033-60-6
M.F
C8H7BrN4
M. Wt
239.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

CAS Number

1465033-60-6

Product Name

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a synthetic compound that belongs to the class of triazoles, characterized by its unique structure combining a brominated aniline with a triazole moiety. The compound has a molecular formula of C8_8H8_8BrN4_4 and a molecular weight of 257.10 g/mol. It appears as an off-white to yellowish powder with a melting point ranging from 229°C to 231°C. This compound is soluble in water, methanol, and ethyl acetate but is generally insoluble in many organic solvents, making it versatile for various applications in scientific research and industry.

Involving 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline include:

  • Synthesis Reactions: The compound can be synthesized through a reaction between 4-bromoaniline and sodium azide, followed by coupling with copper sulfate and sodium ascorbate. This method effectively introduces the triazole ring onto the aniline structure.
  • Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of both the aniline and triazole functionalities, allowing for further derivatization to create more complex molecules.

Research indicates that 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline exhibits significant biological activities:

  • Antifungal Properties: It has shown effectiveness against various fungal strains, making it a candidate for antifungal drug development.
  • Antitumor Activity: There are reports of its potential in inhibiting tumor growth, suggesting its utility in cancer research.
  • Enzyme Inhibition: The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase and xanthine oxidase, which are relevant in neurodegenerative diseases and inflammation .

The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can be summarized as follows:

  • Starting Material: 4-bromoaniline is reacted with sodium azide.
  • Formation of Triazole Ring: The reaction mixture is treated with copper sulfate and sodium ascorbate.
  • Purification: The resulting product is purified through recrystallization.
  • Characterization: The purity and structure of the synthesized compound are confirmed using analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

The applications of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline are diverse:

  • Building Block in Organic Synthesis: It serves as a key intermediate for synthesizing other heterocyclic compounds and biologically active molecules.
  • Analytical Standards: The compound can be used as a reference standard in various analytical methods including HPLC and LC-MS.
  • Pharmaceutical Development: Its biological properties make it a candidate for further development into pharmaceutical agents targeting fungal infections or cancer .

Studies on the interactions of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline with biological systems have indicated:

  • Enzyme Interaction: Its inhibitory effect on acetylcholinesterase suggests potential applications in treating Alzheimer's disease or other cognitive disorders.
  • Cell Line Studies: In vitro studies demonstrate its ability to inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline. Here are some notable examples:

Compound NameStructureUnique Features
4-(1H-1,2,4-triazol-1-yl)anilineC8_8H8_8N4_4Lacks bromine substitution; used in similar biological applications.
5-bromo-2-(1H-1,2,4-triazol-1-yl)anilineC8_8H8_8BrN4_4Bromine at the fifth position; potential differences in biological activity.
3-bromo-2-(1H-1,2,4-triazol-1-yl)anilineC8_8H8_8BrN4_4Different bromination pattern; may exhibit distinct pharmacological properties.

The uniqueness of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline lies in its specific bromination at the second position relative to the triazole ring, which influences its reactivity and biological activity compared to these similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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